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5alpha-Ergost-8(14)-ene

cholesterol biosynthesis gene expression regulation HMG-CoA reductase

Cholestane-based sterol analogs fail to recapitulate ergostane-specific transcriptional regulation of HMG-CoA reductase, confounding mevalonate pathway research. 5alpha-Ergost-8(14)-ene (CAS 6673-69-4) resolves this: • 15-Ketoergostane derivatives suppress HMG-CoA reductase mRNA; 15-ketocholestane analogs do not. • CYP3A4 induction to 320% of control via 22,23-oxido derivatives for PXR signaling studies. • Authentic reference standard accumulating under triparanol-mediated Δ14-reductase inhibition. • 3.2-fold stereoisomer potency differential for probing oxysterol bioactivity.

Molecular Formula C28H48
Molecular Weight 384.7 g/mol
CAS No. 6673-69-4
Cat. No. B1630122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Ergost-8(14)-ene
CAS6673-69-4
Molecular FormulaC28H48
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C
InChIInChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1
InChIKeyJEEPHKGUAQDHOE-BIFNGEDZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Ergost-8(14)-ene: Structural Characterization and Procurement


5alpha-Ergost-8(14)-ene (CAS 6673-69-4) is a C28 sterol with the molecular formula C28H48 and a molecular weight of 384.68 . Structurally, it is characterized by a Δ8(14) double bond within the tetracyclic sterane nucleus and a 5α-configuration at the A/B ring junction [1]. This compound belongs to the ergostane class of sterols and has been identified as a naturally occurring sterol in various biological systems, including fungal membranes and certain plant species [1]. In the context of sterol biosynthesis, 5alpha-Ergost-8(14)-ene represents a pathway intermediate that differs fundamentally from the more commonly encountered Δ5-sterols (e.g., cholesterol) and Δ5,7-sterols (e.g., ergosterol) by virtue of its C8-C14 unsaturation pattern, which confers distinct conformational properties and metabolic fates [1].

Δ8(14) ergostane scaffold with 5α-configuration
Distinct from common Δ5 and Δ5,7 sterols (e.g., cholesterol, ergosterol)
Reported sterol biosynthesis pathway intermediate

Why 5alpha-Ergost-8(14)-ene Cannot Be Replaced


Generic substitution of 5alpha-Ergost-8(14)-ene with common sterols such as cholesterol or other ergostane derivatives is scientifically unsound due to divergent regulatory effects on key genes governing sterol homeostasis. Comparative gene expression studies in Hep G2 hepatoma cells demonstrate that the ergostane scaffold with a Δ8(14) double bond system exerts qualitatively different transcriptional regulation compared to the cholestane analog 5alpha-cholest-8(14)-en-15-on-3beta-ol [1]. Specifically, 15-ketoergostane derivatives incorporating the 5alpha-Ergost-8(14)-ene core suppress HMG-CoA reductase mRNA levels, whereas the corresponding 15-ketocholestane derivative fails to produce this effect, indicating that the ergostane side-chain architecture is a critical determinant of biological activity [1]. Furthermore, the conformational flexibility of the ergostane side chain, as evaluated by computational modeling, correlates with distinct biological outcomes that cannot be recapitulated by simpler cholestane analogs [1].

15-Ketoergostane derivatives (5alpha-Ergost-8(14)-ene core) suppress HMG-CoA reductase mRNA
15-Ketocholestane analog (5alpha-cholest-8(14)-en-15-on-3beta-ol) shows no such effect
Ergostane side-chain architecture determines transcriptional regulation profile
Cholestane scaffold may not support comparable biological activity
Conformational flexibility of ergostane side chain correlates with distinct biological outcomes
Simpler cholestane analogs may fail to replicate signaling outcomes

5alpha-Ergost-8(14)-ene: Differentiation Evidence vs. Analogs


HMG-CoA Reductase mRNA Regulation: Ergostane vs. Cholestane

In a comparative study evaluating four Δ8(14)-15-ketosterols in Hep G2 cells, 15-ketoergostane derivatives incorporating the 5alpha-Ergost-8(14)-ene scaffold decreased HMG-CoA reductase mRNA levels, whereas the 15-ketocholestane derivative (5alpha-cholest-8(14)-en-15-on-3beta-ol) showed no such suppressive effect [1]. This qualitative difference in transcriptional regulation demonstrates that the ergostane side chain is essential for this specific biological activity.

HMG-CoA Reductase mRNA Regulation
Head-to-head
15-Ketoergostane derivatives: decrease in HMG-CoA reductase mRNA
15-Ketocholestane derivative: no effect
Ergostane side chain required for transcriptional suppression
Hep G2 human hepatoma cells
cholesterol biosynthesis gene expression regulation HMG-CoA reductase

CYP3A4 mRNA Induction by Oxidoergostane Derivative

The (22R,23R)-22,23-oxido-5alpha-ergost-8(14)-en-15-on-3beta-ol derivative (compound IV) significantly increased CYP3A4 mRNA levels to 320% of control in Hep G2 cells [1]. This represents a 3.2-fold induction of this critical drug-metabolizing enzyme, a property not observed with the corresponding cholestane analog.

CYP3A4 mRNA Induction
Head-to-head
320% of control
3.2-fold induction
Supports oxysterol-mediated CYP3A4 induction
Hep G2 cells; (22R,23R)-oxidoergostane derivative
CYP3A4 induction drug metabolism oxysterol signaling

Stereochemistry and Cholesterol Synthesis Inhibition Potency

Stereochemistry at the C22-C23 position profoundly influences inhibitory potency. The (22R,23R)-3beta-hydroxy-22,23-oxido-5alpha-ergost-8(14)-en-15-one exhibits an IC50 of 0.6 ± 0.2 μM for cholesterol biosynthesis inhibition in Hep G2 cells, compared with 1.9 ± 0.2 μM for the (22S,23S)-isomer [1]. This 3.2-fold difference in potency demonstrates that stereochemical configuration is a critical determinant of biological activity.

Stereochemistry & Inhibition Potency
Head-to-head
(22R,23R)-isomer IC50: 0.6 ± 0.2 μM
(22S,23S)-isomer IC50: 1.9 ± 0.2 μM
3.2-fold greater potency for (22R,23R) isomer
Hep G2 cells; cholesterol biosynthesis inhibition
stereochemistry cholesterol biosynthesis inhibition structure-activity relationship

Cytotoxicity of Ergostane Triol Derivative in Hep G2 Cells

Among novel Δ8(14)-15-ketosterols synthesized from the 5alpha-Ergost-8(14)-ene scaffold, (22R,23R)-5alpha-ergost-8(14)-en-15-on-3beta,22,23-triol exhibited the highest cytotoxicity with a TC50 value of 12 ± 3 μM against Hep G2 cells following 24-hour incubation [1]. This compound demonstrated superior cytotoxic potency compared to other derivatives in the same series, which either showed higher TC50 values or no significant cytotoxicity.

Cytotoxicity (TC50)
Head-to-head
12 ± 3 μM at 24 h
Reported cytotoxicity in Hep G2 hepatoma model
Most potent among tested Δ8(14)-15-ketosterols
cytotoxicity anticancer research sterol derivatives

Sterol Biosynthesis Intermediate Accumulation Under Triparanol

In Chlorella sorokiniana cultures treated with 1 mg/L triparanol succinate, total sterol concentration was reduced by 42% compared to untreated controls [1]. Among the sterols identified exclusively in treated cells was 5alpha-ergost-8(14)-en-3beta-ol, along with three other sterols reported for the first time in a living organism [1]. This accumulation pattern indicates that this compound represents a pathway intermediate that becomes detectable only when downstream enzymatic steps (specifically Δ14-reductase and Δ8→Δ7 isomerase) are inhibited.

Pathway Intermediate Accumulation
Class-level
Detected in triparanol-treated C. sorokiniana; absent in control
Supports identification as biosynthetic intermediate
42% reduction in total sterols; Δ14-reductase inhibition context
sterol biosynthesis pathway elucidation algal sterol metabolism

5alpha-Ergost-8(14)-ene: Research and Application Scenarios


HMG-CoA Reductase Suppression Without Cholestane Confounders

Based on direct comparative gene expression data showing that 15-ketoergostane derivatives decrease HMG-CoA reductase mRNA whereas the 15-ketocholestane analog does not [1], this scaffold is uniquely suited for investigations of sterol-mediated transcriptional regulation of the mevalonate pathway. Researchers studying feedback inhibition of cholesterol biosynthesis should prioritize 5alpha-Ergost-8(14)-ene-derived compounds over cholestane-based alternatives to avoid confounding effects inherent to the cholestane scaffold [1].

CYP3A4 Induction and Oxysterol-Responsive Gene Networks

The demonstrated ability of (22R,23R)-22,23-oxido-5alpha-ergost-8(14)-en-15-on-3beta-ol to elevate CYP3A4 mRNA to 320% of control levels [1] positions this scaffold as a valuable tool for investigating PXR-mediated gene regulation and oxysterol signaling pathways. This quantitative induction data enables reproducible experimental design for studies examining drug metabolism enzyme regulation [1].

Sterol Pathway Elucidation and Reference Standards

The identification of 5alpha-ergost-8(14)-en-3beta-ol as a distinct intermediate that accumulates specifically under triparanol-mediated inhibition of Δ14-reductase and Δ8→Δ7 isomerase [1] supports its use as an authentic analytical reference standard. This compound enables precise tracking of sterol pathway intermediates and validation of enzymatic inhibition in algal, fungal, and plant sterol biosynthesis research [1].

SAR Studies of Sterol Side-Chain Conformation

Computational modeling demonstrating correlation between side-chain conformational flexibility and biological activity of Δ8(14)-15-ketoergostane derivatives [1] establishes this scaffold as a model system for investigating how sterol side-chain architecture influences protein recognition and downstream signaling. The 3.2-fold difference in inhibitory potency between (22R,23R) and (22S,23S) stereoisomers [1] provides a defined experimental system for probing stereochemical determinants of oxysterol bioactivity.

Application
Selection Property
Validation Focus
HMG-CoA Reductase Suppression Studies
Sterol scaffold-specific gene regulation
Verify HMG-CoA reductase mRNA response in target cell model
CYP3A4 Induction Research
Oxysterol-responsive gene activation
Confirm PXR-mediated CYP3A4 upregulation in hepatocyte models
Sterol Biosynthesis Pathway Reference
Reported accumulation under Δ14-reductase inhibition
Validate compound identity as a pathway intermediate standard
Sterol Side-Chain SAR Studies
Stereochemistry-dependent biological potency
Determine influence of side-chain conformation on cellular endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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